Diiododifluoromethane
Overview
Description
Diiododifluoromethane is an organohalogen compound with the molecular formula CF₂I₂ It is a colorless liquid at room temperature and is known for its high density and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Diiododifluoromethane can be synthesized through several methods. One common method involves the reaction of difluoro(fluorosulfonyl)acetyl fluoride with iodine and potassium iodide in the presence of a catalytic amount of silica gel in acetonitrile at 60-65°C . This method yields difluorodiiodomethane with a 60% efficiency.
Industrial Production Methods: While specific industrial production methods for difluorodiiodomethane are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: Diiododifluoromethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Photoinduced Electron-Transfer Reactions: When irradiated with light, difluorodiiodomethane can react with azaaromatic compounds and enamines to form trifluoromethylated products and 2-trifluoromethyl ketones, respectively.
Common Reagents and Conditions:
Nucleophiles: Pyrroles, indoles, and imidazoles are common nucleophiles used in substitution reactions with difluorodiiodomethane.
Solvents: Dimethylformamide is often used as a solvent in photoinduced reactions.
Major Products:
Trifluoromethylated Products: Formed from reactions with azaaromatic compounds.
2-Trifluoromethyl Ketones: Result from reactions with enamines.
Scientific Research Applications
Diiododifluoromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology and Medicine:
Industry: Its unique properties make it useful in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism by which difluorodiiodomethane exerts its effects involves its high reactivity and ability to undergo electron-transfer reactions. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Diiododifluoromethane: Similar in structure but differs in reactivity and applications.
Trifluoromethyl Iodide: Another fluorinated compound with distinct chemical properties.
Uniqueness: this compound is unique due to its combination of fluorine and iodine atoms, which impart specific reactivity patterns not observed in other similar compounds. Its ability to participate in both substitution and electron-transfer reactions makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
difluoro(diiodo)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF2I2/c2-1(3,4)5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEBNUZZZSSRNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371828 | |
Record name | DIIODODIFLUOROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.816 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-76-5 | |
Record name | Methane, difluorodiiodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DIIODODIFLUOROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diiododifluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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